molecular formula C20H16N2O4 B3045957 n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide CAS No. 1170-53-2

n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide

Cat. No.: B3045957
CAS No.: 1170-53-2
M. Wt: 348.4 g/mol
InChI Key: KCVHYRQVGPQSRV-UHFFFAOYSA-N
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Description

n,n’-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide: is an organic compound with the molecular formula C20H16N2O4. It is characterized by the presence of two hydroxyphenyl groups attached to a benzene-1,4-dicarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide typically involves the reaction of 4-hydroxyaniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: n,n’-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n,n’-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide involves its ability to form stable complexes with metal ions. The hydroxy and amide groups act as ligands, coordinating with metal ions to form coordination polymers. These complexes exhibit unique luminescent properties, making them useful for sensing applications .

Comparison with Similar Compounds

Uniqueness: n,n’-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide is unique due to its dual hydroxyphenyl groups, which enhance its ability to form stable complexes with metal ions. This property makes it particularly useful in the development of luminescent sensors and coordination polymers .

Properties

IUPAC Name

1-N,4-N-bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-17-9-5-15(6-10-17)21-19(25)13-1-2-14(4-3-13)20(26)22-16-7-11-18(24)12-8-16/h1-12,23-24H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVHYRQVGPQSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288270
Record name n,n'-bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170-53-2
Record name NSC55153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N'-bis(4-hydroxyphenyl)terephthalamide (Structure V) was synthesized by the reaction of aminophenol with terephthaloyl chloride in the presence of NaHCO3. Two moles of aminophenol (218.3 grams) and 2 moles of NaHCO3 (168 grams) were first added to a stirred, round bottom flask containing 750 milliliters of acetone and 750 milliliters of deionized water. Two moles of terephthaloyl chloride (203.0 grams) were then added over a two hour period. During the course of the terephthaloyl chloride addition, 200 additional milliliters of acetone were also added to wash down the frothy suspension caused by CO2 evolution. After the terephthaloyl chloride addition, the precipitate produced from the reaction was collected by vacuum filtration. For purification of the precipitate obtained, one half of this material was placed in a stirred, round bottom flask containing 900 milliliters of methanol and 450 milliliters of deionized water. This suspension was heated to 56° C. and then vacuum filtered. For the solids recovered from this filtration, the washing step with methanol and deionized water was repeated. The filtrant solids obtained from the second hot filtration were then added to a stirred, round bottom flask containing 1250 milliliters of methanol. This suspension was vacuum filtered after 30 minutes to recover the solids for drying. After following the preceding washing procedure for the second half of the reaction precipitate, the total solids recovered were dried at 80° C. under vacuum for 5 hours. The weight of the dried solids was 325.6 grams, 93.4 percent of the theoretical yield to N,N'-bis(4-hydroxyphenyl)terephthalamide. The melting point of this final product was 405° C. as determined by DSC. ##STR13##
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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